molecular formula C11H16O5S B178733 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate CAS No. 118591-58-5

2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate

Cat. No. B178733
M. Wt: 260.31 g/mol
InChI Key: KLDLLRZCWYKJBD-UHFFFAOYSA-N
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Description

“2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate” is a PEG linker containing a hydroxyl group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media .


Molecular Structure Analysis

The molecular formula of “2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate” is C13H20O6S . The average mass is 304.359 Da and the monoisotopic mass is 304.098053 Da .


Chemical Reactions Analysis

The tosyl group in “2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate” is a very good leaving group for nucleophilic substitution reactions . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate” include a molecular weight of 304.36 . The density is predicted to be 1.234±0.06 g/cm3 , and the boiling point is predicted to be 460.0±35.0 °C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was synthesized using a three-step procedure, starting from commercially available resorcinol, showing potential in derivative synthesis applications (Pan et al., 2020).

  • Polymer Chemistry : In the field of polymer chemistry, a PEGylated poly(diselenide-phosphate) nanogel was created using 2-(2-(2-(4-methyl-benzene-sulfonate)-ethoxy)ethoxy)ethoxy-2-oxo-1,3,2-dioxaphospholane (MBS-EEEP), illustrating the compound's use in designing biocompatible and biodegradable nanogels for cancer therapy (Li et al., 2015).

  • Nonlinear Optical Crystals : Research on the growth and characterization of organic nonlinear optical crystals, specifically 2-(4-hydroxystyryl)-3-methylbenzothiazolium 4-methylbenzenesulfonate (OHB-T), demonstrates its utility in creating materials with significant optical transmittance and dielectric properties (Xu et al., 2020).

Chemical Reactions and Processes

  • Catalytic Applications : The use of 4-methylbenzenesulfonate as a catalyst in the synthesis of 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones under ultrasonic irradiation shows its effectiveness in catalysis, providing high yields and shorter reaction times (Huiyana, 2013).

  • Synthesis of Metallophthalocyanines : The synthesis of new long-chain-substituted polymeric metal-free and metallophthalocyanines using a compound derived from 2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate illustrates its role in developing novel materials for potential electronic applications (Bıyıklıoğlu & Kantekin, 2008).

Molecular and Supramolecular Studies

  • Supramolecular Assembly : A study on 2- and 4-formylphenyl arylsulfonates, including 4-methylbenzenesulfonate, explored the role of noncovalent interactions in supramolecular architectures, indicating its importance in the design of complex molecular structures (Andleeb et al., 2018).

  • UV Curing Ink Applications : The compound has been used in the synthesis of mono-type and di-type acid amplifiers for UV curing inks, showcasing its utility in the development of advanced printing and coating technologies (Lee et al., 2006).

Safety And Hazards

The safety information available indicates that “2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate” has a hazard classification of Acute Tox. 4 Oral . The signal word is “Warning” and the hazard statements include H302 .

properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5S/c1-10-2-4-11(5-3-10)17(13,14)16-9-8-15-7-6-12/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDLLRZCWYKJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460253
Record name 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate

CAS RN

118591-58-5
Record name Ethanol, 2-(2-hydroxyethoxy)-, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118591-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of diethylene glycol (22 g, 207.5 mmol) in CH2Cl2 (100 ml) was added triethylamine (10.5 g, 103.75 mmol). 9.89 (51.8 mmol) Toluene-4-sulfonyl chloride was added in one portion. The solution was stirred at room temperature for 1 hour. TLC was performed in 5% MeOH in DCM. After ½ hour a TLC showed formation of product. After 1 hour and 15 minutes the reaction mixture was washed with 0.1 M KHSO3 and 5% NaHCO3. The organic phase was dried with Na2SO3 and evaporated under reduced pressure. The crude reaction mixture was trapped on silica and purified by flash chromatography on a CombiFlash companion instrument (330 g column) using Hexane/EtOAc 50/50. Structure confirmed NMR.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
9.89
Quantity
51.8 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
BM Vieira - 2021 - repositorio.ul.pt
PROTACs (Proteolysis-Targeting Chimeras) are molecules that induce the degradation of proteins through the ubiquitin-proteasome pathway. They will bind simultaneously the POI (…
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HJ Kim, SH Kim, JH Kim, JH Lee, CH Lee, JS Kim - Tetrahedron Letters, 2009 - Elsevier
A series of calix[4]arene-based chromogenic sensors bearing the 9,10-anthraquinone moiety have been synthesized and examined for their abilities to recognize various cations such …
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Y Yang, H Fu, M Cui, C Peng, Z Liang, J Dai… - European Journal of …, 2015 - Elsevier
A new series of fluoro-pegylated benzyloxybenzenes were designed, synthesized and evaluated as PET probes for early detection of Aβ plaques. Molecular docking revealed that all of …
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L Wang, H Wang, K Shen, H Park… - Journal of medicinal …, 2021 - ACS Publications
Tumor hypoxia is a major factor responsible for tumor progression, metastasis, invasion, and treatment resistance, leading to low local tumor control and recurrence after radiotherapy in …
Number of citations: 10 pubs.acs.org
GE Magoulas, L Kalopetridou, A Ćirić, E Kritsi… - Bioorganic …, 2021 - Elsevier
A series of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their activity against four gram-positive and four gram-negative bacterial and eight …
Number of citations: 6 www.sciencedirect.com
Y Han, HY Lu, QS Zong, JB Guo… - The Journal of Organic …, 2012 - ACS Publications
A new triptycene-derived macrotricyclic host containing two dibenzo-[18]-crown-6 moieties was synthesized and shown to form 1:1 complexes with paraquat derivatives in solution, in …
Number of citations: 32 pubs.acs.org
J Cen, H Zhu, C Hong, X Zhang, S Liu, B Yang… - European Journal of …, 2023 - Elsevier
The important role of accumulated iron is well recognized in the pathophysiology of rhabdomyolysis-induced acute kidney injury (RM-AKI). Our previous work further confirmed the labile …
Number of citations: 0 www.sciencedirect.com
L Rovira, M Vaquero, A Vidal-Ferran - The Journal of Organic …, 2015 - ACS Publications
Rhodium complexes derived from conformationally transformable α,ω-bisphosphite ligands combined with a suitable alkali metal BArF salt as a regulation agent (RA) provide high regio…
Number of citations: 44 pubs.acs.org
A Haider, F Spinelli, AM Herde, B Mu, C Keller… - European journal of …, 2018 - Elsevier
The cannabinoid receptor 2 (CB2) has been implicated in a series of neurodegenerative disorders and has emerged as an interesting biological target for therapeutic as well as …
Number of citations: 31 www.sciencedirect.com
R Kota - 2012 - egrove.olemiss.edu
Use of single molecules as electronic devices is presently considered a potential alternative to semiconductor-based nanoscale electronics. The ability to study a single molecule or a …
Number of citations: 2 egrove.olemiss.edu

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